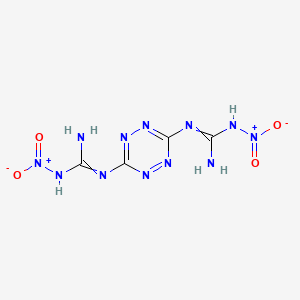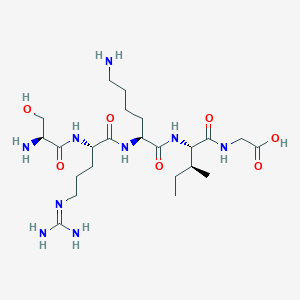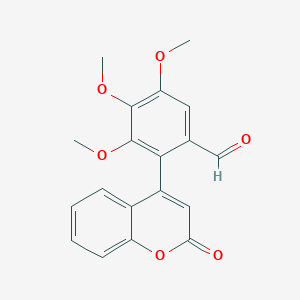
3,3-Difluoropropadiene-1-diazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoropropadiene-1-diazonium is a diazonium compound characterized by the presence of two fluorine atoms attached to a propadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of aryl derivatives through diazotization reactions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
The synthesis of 3,3-Difluoropropadiene-1-diazonium typically involves the diazotization of 3,3-difluoropropadiene. This process can be carried out using nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid. The reaction is highly exothermic and requires careful temperature control, usually close to 0°C, to prevent decomposition of the diazonium intermediate .
In industrial settings, continuous-flow methodologies have been developed to improve the safety and efficiency of diazonium salt synthesis. These methods allow for better temperature control and mixing, reducing the risk of side reactions and decomposition .
化学反応の分析
3,3-Difluoropropadiene-1-diazonium undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Coupling Reactions: Diazonium compounds can participate in azo coupling reactions to form azo compounds, which are useful in dye synthesis.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed depend on the specific nucleophile used in the substitution reaction .
科学的研究の応用
3,3-Difluoropropadiene-1-diazonium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: Diazonium compounds are employed in the modification of biomolecules for research purposes.
Medicine: The compound’s derivatives are investigated for potential pharmaceutical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3-Difluoropropadiene-1-diazonium involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution, where the diazonium group is replaced by a nucleophile. The reactivity of the diazonium ion is attributed to the presence of the N≡N triple bond, which is a good leaving group .
類似化合物との比較
3,3-Difluoropropadiene-1-diazonium can be compared with other diazonium compounds, such as:
1,3-Difluorobenzene: Similar in that it contains fluorine atoms, but differs in its aromatic structure.
3,3,3-Trifluoropropene: Contains three fluorine atoms but lacks the diazonium group.
Arenediazonium Salts: These compounds are widely used in organic synthesis and have similar reactivity patterns.
The uniqueness of this compound lies in its combination of a diazonium group with a difluoropropadiene backbone, offering distinct reactivity and applications.
特性
CAS番号 |
918108-30-2 |
|---|---|
分子式 |
C3HF2N2+ |
分子量 |
103.05 g/mol |
InChI |
InChI=1S/C3HF2N2/c4-3(5)1-2-7-6/h2H/q+1 |
InChIキー |
NKTOCSBBFBTCSU-UHFFFAOYSA-N |
正規SMILES |
C(=C=C(F)F)[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)

![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)



![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
